Histamine dichloramine
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Overview
Description
Histamine dichloramine, also known as imidazole-4,5-dicarboxaldehyde chloramine-T, is a synthetic compound that has been used extensively in scientific research. It is a potent oxidizing agent that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
Histamine dichloramine acts primarily as an oxidizing agent, reacting with cellular components such as proteins, lipids, and DNA. This leads to the production of reactive oxygen species, which can cause damage to cellular structures and activate various signaling pathways. The exact mechanism of action of histamine dichloramine is not fully understood, but it is thought to act through the activation of various transcription factors and signaling pathways, including NF-κB, AP-1, and Nrf2.
Biochemical and Physiological Effects
Histamine dichloramine has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in various disease states. It has also been shown to activate various signaling pathways involved in the regulation of cellular metabolism, oxidative stress, and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using histamine dichloramine in lab experiments is its ability to induce oxidative stress in cells and tissues. This makes it a valuable tool for studying the role of oxidative stress in various disease states. However, histamine dichloramine can also be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the use of histamine dichloramine requires specialized equipment and expertise, which can make it difficult to use in some lab settings.
Future Directions
There are many future directions for the use of histamine dichloramine in scientific research. One area of interest is the role of oxidative stress in aging and age-related diseases. Histamine dichloramine could be used to study the effects of oxidative stress on cellular aging and the development of age-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, histamine dichloramine could be used to study the role of oxidative stress in the development and progression of various cancers. Finally, histamine dichloramine could be used to develop new therapies for the treatment of various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease.
Conclusion
In conclusion, histamine dichloramine is a valuable tool for studying oxidative stress and inflammation in scientific research. Its ability to induce oxidative stress in cells and tissues has made it a valuable tool for studying the role of oxidative stress in various disease states. While there are limitations to its use, the future directions for the use of histamine dichloramine in scientific research are promising.
Synthesis Methods
Histamine dichloramine is synthesized by reacting chloramine-T with Histamine dichloramine,5-dicarboxaldehyde. Chloramine-T is a commonly used disinfectant that is readily available and inexpensive. Imidazole-4,5-dicarboxaldehyde is a reactive aldehyde that is easily synthesized from imidazole. The reaction between chloramine-T and Histamine dichloramine,5-dicarboxaldehyde is carried out in a basic solution and results in the formation of histamine dichloramine.
Scientific Research Applications
Histamine dichloramine has been used extensively in scientific research as a tool to study oxidative stress and inflammation. It has been shown to induce oxidative stress in cells and tissues, leading to the activation of various signaling pathways and the production of reactive oxygen species. This has made it a valuable tool for studying the role of oxidative stress in various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease.
properties
CAS RN |
109241-52-3 |
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Product Name |
Histamine dichloramine |
Molecular Formula |
C5H7Cl2N3 |
Molecular Weight |
180.03 g/mol |
IUPAC Name |
N,N-dichloro-2-(1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H7Cl2N3/c6-10(7)2-1-5-3-8-4-9-5/h3-4H,1-2H2,(H,8,9) |
InChI Key |
FPUBZCQSPWVHEM-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CCN(Cl)Cl |
Canonical SMILES |
C1=C(NC=N1)CCN(Cl)Cl |
synonyms |
HisNCl2 histamine dichloramine |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.